Product packaging for 7-Bromobenzo[d]isoxazol-3(2H)-one(Cat. No.:CAS No. 51294-59-8)

7-Bromobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1513341
CAS No.: 51294-59-8
M. Wt: 214.02 g/mol
InChI Key: OSNRZJKTIPYAMH-UHFFFAOYSA-N
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Description

Significance of Benzoisoxazolone Scaffolds in Contemporary Chemical and Biological Sciences

The benzo[d]isoxazol-3(2H)-one core, often simplified to benzoisoxazolone, is recognized in medicinal chemistry as a "privileged scaffold." Current time information in Pasuruan, ID. This designation is reserved for molecular structures that are capable of binding to a wide range of biological targets, making them fruitful starting points for drug discovery. Current time information in Pasuruan, ID. The versatility of the benzoisoxazolone template is demonstrated by its presence in compounds developed for numerous therapeutic areas.

Research has shown that derivatives of this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, anticonvulsant, and antidiabetic properties. Current time information in Pasuruan, ID.sphinxsai.com The structure's unique combination of a benzene (B151609) ring fused to an isoxazole (B147169) ring allows for various molecular interactions, and its chemical stability makes it an attractive backbone for complex pharmaceutical agents. sphinxsai.comevitachem.com Consequently, the benzoisoxazolone moiety is a crucial building block in the design and synthesis of novel therapeutic candidates.

Historical Context and Evolution of Research on Halogenated Benzo[d]isoxazolones

The strategic placement of halogen atoms, such as bromine, chlorine, or fluorine, onto pharmacologically active scaffolds is a well-established strategy in medicinal chemistry. This process, known as halogenation, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

Historically, research into halogenated benzo[d]isoxazolones has focused on exploring these effects to fine-tune the therapeutic potential of the core structure. For instance, the introduction of a bromine atom, as seen in 7-Bromobenzo[d]isoxazol-3(2H)-one, modifies the electronic distribution of the ring system. This alteration can influence the molecule's reactivity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

The position of the halogen atom is critical. Studies on different isomers, such as 5-bromobenzo[d]isoxazol-3(2H)-one and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, highlight how positional changes can lead to different biological outcomes, such as kinase inhibition or enhanced anti-inflammatory activity. evitachem.com This has driven the evolution of research from synthesizing simple halogenated analogs to a more rational design approach, aiming to place specific halogens at precise locations to achieve desired biological effects.

Current Research Landscape and Unaddressed Questions Regarding this compound

Currently, this compound is primarily utilized as a specialized chemical intermediate in the synthesis of more complex molecules. evitachem.com Its research landscape is therefore largely defined by the novel compounds that can be created from it. The bromine atom at the 7-position serves as a versatile chemical handle, enabling a variety of cross-coupling and substitution reactions to build larger, more intricate molecular architectures. evitachem.com

Despite its utility, several questions regarding this specific compound remain unaddressed. A primary area for future investigation is the full exploration of its synthetic potential. Key unanswered questions include:

What is the complete scope of nucleophilic substitution and metal-catalyzed coupling reactions that can be performed at the 7-position?

How does the 7-bromo substitution pattern specifically influence the biological activity of its derivatives compared to other halogenation patterns (e.g., 5-bromo or 6-bromo isomers)?

Can this compound be used to develop highly selective ligands for specific biological targets that are currently underexplored?

What are the precise stereoelectronic effects of the 7-bromo substituent on the reactivity of the isoxazolone ring itself?

Addressing these questions will be crucial for unlocking the full potential of this compound as a valuable tool in medicinal chemistry.

Research Objectives and Scope of Academic Inquiry into this compound

The principal research objective for academic inquiry into this compound is to leverage its unique structure for the discovery and development of novel, biologically active compounds. The scope of this research is multi-faceted and includes:

Synthetic Methodology: Developing new and efficient synthetic routes to create a diverse library of derivatives from this compound. This includes optimizing reaction conditions for substitutions and functionalizations. evitachem.com

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing analogs to understand how specific structural modifications affect biological activity. For example, research on other benzoisoxazoles has successfully led to potent and selective BET bromodomain inhibitors for potential cancer therapy, providing a blueprint for similar investigations. nih.gov

Target Identification and Validation: Using derivatives of this compound as chemical probes to identify and validate new biological targets for therapeutic intervention. evitachem.com

Development of Therapeutic Agents: The ultimate goal is to use the compound as a starting point for multi-step syntheses of drug candidates with potential applications in areas such as oncology and infectious diseases. evitachem.comnih.gov

The academic inquiry is thus focused on translating the synthetic versatility of this halogenated scaffold into tangible progress in drug discovery and chemical biology.

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
CAS Number 51294-59-8
Appearance Solid (typical)
Synonyms 7-Bromo-1,2-benzisoxazol-3(2H)-one

Table 2: Comparison of Selected Halogenated Benzoisoxazole Derivatives

Below is an interactive table. Click on the headers to sort the data.

Compound NameHalogen & PositionKey Research Application/Note
This compound 7-BromoIntermediate for synthesizing complex molecules for drug discovery. evitachem.com
5-Bromobenzo[d]isoxazol-3(2H)-one5-BromoBuilding block for kinase inhibitors and antimicrobial agents.
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole6-FluoroScaffold for potential anti-inflammatory and antimicrobial agents. evitachem.com
7-Iodobenzo[c]isoxazol-3(1H)-one7-IodoPreferred for radioimaging and targeted therapies due to compatibility with isotopic labeling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO2 B1513341 7-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 51294-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNRZJKTIPYAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856852
Record name 7-Bromo-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51294-59-8
Record name 7-Bromo-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2-benzoxazol-3-ol
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Advanced Synthetic Methodologies for 7 Bromobenzo D Isoxazol 3 2h One and Its Precursors

Strategic Approaches to the Benzo[d]isoxazolone Core Construction

Cyclization Reactions for Isoxazolone Ring Formation

The construction of the isoxazolone ring fused to a benzene (B151609) ring is most effectively achieved through intramolecular cyclization reactions. A key method involves the cyclization of N,2-dihydroxybenzamide. In this approach, the precursor is treated with a dehydrating agent, such as thionyl chloride, in a suitable solvent system like 1,4-dioxane (B91453) with triethylamine (B128534). nih.gov The reaction proceeds via the activation of the hydroxamic acid moiety, followed by an intramolecular nucleophilic attack from the phenolic oxygen to form the stable five-membered isoxazolone ring. nih.gov

Another relevant strategy is the intramolecular oxidative cycloaddition of aldoximes. masterorganicchemistry.com While broadly applicable to various fused isoxazoles, the principle involves generating a nitrile oxide intermediate in situ from an aldoxime, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne. masterorganicchemistry.comnih.gov This method offers a direct route to the heterocyclic core under mild conditions.

The table below summarizes a representative cyclization reaction for the benzo[d]isoxazolone core.

PrecursorReagentsSolventKey TransformationYield
N,2-DihydroxybenzamideThionyl Chloride, Triethylamine1,4-DioxaneIntramolecular cyclizationHigh

Precursor Synthesis and Key Intermediates

Another important class of precursors for general isoxazole (B147169) synthesis are β-ketonitriles, which can react with hydroxylamine (B1172632) to form 3-aminoisoxazoles. nih.gov For the benzo[d]isoxazolone core, substituted 2-halobenzonitriles can also serve as precursors. For instance, the reaction of 4-bromo-2-fluorobenzonitrile (B28022) with N-hydroxyacetamide in the presence of a strong base represents a pathway to a pre-brominated core, although this leads to the isomeric 7-bromo-1H-2,1-benzoxazol-3-one.

A summary of precursor synthesis is provided in the table below.

Target PrecursorStarting MaterialsReagentsSolvent
N,2-DihydroxybenzamideMethyl Salicylate, Hydroxylamine HydrochlorideSodium Hydroxide (B78521)1,4-Dioxane

Regioselective Bromination Techniques for the 7-Position of the Benzoisoxazolone Core

Achieving regioselective bromination at the C7 position of the benzo[d]isoxazol-3(2H)-one core is a significant challenge due to the presence of multiple potential reaction sites on the benzene ring. The electronic properties of the fused heterocyclic system influence the substitution pattern, necessitating carefully designed strategies.

Direct Bromination Strategies and Selectivity Control

Common brominating agents for such reactions include N-bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of a Lewis or Brønsted acid catalyst to enhance the electrophilicity of the bromine. youtube.comwikipedia.org Controlling reaction conditions such as temperature, solvent, and the specific brominating agent is crucial to favor substitution at the desired C7 position over other positions like C5. For related heterocyclic systems, direct halogenation with N-halosuccinimides has been shown to afford specific isomers, indicating that selectivity is achievable, though it may require extensive optimization. nih.gov

Pre-functionalization and Directed Ortho-Metalation Approaches

To overcome the regioselectivity challenges of direct bromination, pre-functionalization strategies, particularly directed ortho-metalation (DoM), offer a powerful and precise alternative. bldpharm.comsigmaaldrich.com DoM utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (e.g., n-butyllithium or s-butyllithium) and directs deprotonation exclusively to the adjacent ortho position. bldpharm.com

In the context of benzo[d]isoxazol-3(2H)-one, the amide functionality within the heterocyclic ring can serve as an effective DMG. The lithium reagent coordinates to the carbonyl oxygen and/or the nitrogen atom, facilitating the abstraction of the C7 proton. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or carbon tetrabromide, to install the bromine atom with high regioselectivity at the C7 position. uni.lu This method avoids the formation of isomeric byproducts often seen in direct electrophilic substitutions. The O-carbamate group is also known to be a powerful DMG for similar transformations. researchgate.net

The table below outlines common electrophilic bromine sources used in DoM.

Electrophilic Bromine SourceAbbreviationUse
N-BromosuccinimideNBSQuenching of aryllithium intermediates
Carbon TetrabromideCBr₄Quenching of aryllithium intermediates
1,2-Dibromoethane-Quenching of aryllithium intermediates

Green Chemistry Principles and Sustainable Synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one

The integration of green chemistry principles into the synthesis of this compound and its precursors is crucial for developing environmentally benign and efficient industrial processes. Key areas of focus include the use of alternative energy sources, one-pot reactions, and sustainable catalysts and solvents.

Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful green techniques. organic-chemistry.orgucla.edu These methods can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating. nih.govorganic-chemistry.orgucla.edu For instance, microwave-assisted synthesis of isoxazole derivatives can be completed in minutes, often with higher purity and yield. researchgate.net Ultrasound irradiation promotes reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often enabling reactions to proceed under milder bulk conditions and sometimes in greener solvents like water. nih.gov

One-pot and multicomponent reactions (MCRs) are highly aligned with green chemistry goals as they improve atom economy and reduce waste by minimizing the number of synthetic steps and avoiding the isolation and purification of intermediates. masterorganicchemistry.com A cascade strategy to build heterocyclic cores in a single pot saves time, energy, and solvent. youtube.com

Furthermore, the use of eco-friendly catalysts and solvents is a cornerstone of green synthesis. This includes employing water as a solvent or using biodegradable catalysts derived from agro-waste, such as water extract of orange fruit peel ash (WEOFPA), which has been successfully used as a catalyst for isoxazole synthesis. wikipedia.org These approaches not only reduce the environmental footprint but can also simplify product work-up and catalyst recovery.

Green Chemistry ApproachAdvantageApplication Example
Microwave IrradiationReduced reaction time, improved yieldSynthesis of isoxazole derivatives researchgate.net
Ultrasound AssistanceMilder conditions, use of green solventsSynthesis of isoxazole scaffolds nih.gov
One-Pot ReactionsHigh atom economy, reduced wasteCascade synthesis of heterocycles youtube.com
Agro-Waste CatalystsSustainable, biodegradableWEOFPA-catalyzed isoxazole synthesis wikipedia.org

Solvent-Free and Catalytic Reaction Systems

The development of solvent-free and catalytic reaction systems represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with traditional organic synthesis. For the synthesis of benzisoxazole cores, these modern approaches offer high efficiency and simplified purification protocols.

One promising method involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a Brønsted acidic ionic liquid gel (BAIL gel) has proven effective in catalyzing the synthesis of related benzoxazoles under solvent-free conditions. nih.gov This method, which involves heating the reactants with a small amount of the catalyst, achieves high yields and demonstrates excellent reusability of the catalyst over multiple cycles. nih.gov Similarly, silica-supported sodium hydrogen sulphate is another eco-friendly solid acid catalyst used for preparing benzoxazoles and similar heterocycles from o-substituted aminoaromatics and acyl chlorides without a solvent. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another key technology that often enables solvent-free reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. tsijournals.com The synthesis of substituted benzothiazoles, a related heterocyclic system, has been successfully demonstrated over NaY zeolite, a reusable solid support and catalyst, under solvent-free microwave conditions. tsijournals.com This technique's principles are applicable to the synthesis of this compound, potentially from precursors like 2-bromo-6-hydroxybenzonitrile.

Furthermore, the use of environmentally benign, aqueous media is a viable alternative to organic solvents. Copper sulfate (B86663) has been used as an inexpensive and efficient catalyst for the synthesis of benzothiazole (B30560) and benzoxazole (B165842) derivatives in water, highlighting a green approach that avoids volatile and toxic organic solvents. orgchemres.org The application of deep eutectic solvents, such as a K2CO3/glycerol mixture, has also been shown to be an effective catalytic medium for the multicomponent synthesis of functionalized isoxazoles, offering a biodegradable and low-cost reaction environment. d-nb.info

Atom-Economic and Waste-Minimizing Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final desired product. Synthetic routes with high atom economy are crucial for minimizing waste and improving sustainability.

Intramolecular cycloaddition reactions are prime examples of atom-economic processes as they rearrange a single molecule without the loss of any atoms. The synthesis of the isoxazole ring can be achieved via the 1,3-dipolar cycloaddition of nitrile oxides. mdpi.com A highly atom-economic route to a fused isoxazole could involve generating a nitrile oxide from an alkyne-tethered aldoxime precursor, which then undergoes a spontaneous intramolecular cycloaddition. mdpi.com Such a pathway maximizes the incorporation of the precursor's atoms into the final heterocyclic structure.

These advanced routes contrast sharply with classical, less atom-economic methods that may involve:

Use of protecting groups: These add steps to the synthesis and are removed later, generating waste.

Stoichiometric reagents: Reactions using stoichiometric reducing agents (e.g., zinc dust) or oxidizing agents generate significant inorganic waste that can be difficult to dispose of. acs.orgnih.gov

By focusing on cycloadditions and multicomponent strategies, the synthesis of this compound can be designed to be significantly more efficient and environmentally friendly.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical step in developing a robust and efficient synthetic protocol. Key parameters such as catalyst, solvent, temperature, and reaction time are systematically varied to maximize the yield and purity of the desired product while minimizing side reactions and energy consumption.

While a specific optimization study for this compound is not extensively documented, data from the synthesis of analogous structures and precursors provide a clear framework for this process. For example, in the synthesis of a related benzisoxazolone, the choice of reducing agent and reaction conditions for the cyclization step was crucial. Initial methods using zinc and ammonium (B1175870) chloride led to over-reduction and the formation of multiple byproducts, complicating purification and lowering yields. acs.orgnih.gov A shift to a catalytic system using rhodium on carbon (Rh/C) with hydrazine (B178648) as the hydrogen source, followed by a base-mediated cyclization, provided a cleaner reaction and higher yield of the desired benzisoxazolone. acs.orgnih.gov

Another example can be seen in the optimization of a nucleophilic aromatic substitution reaction on a related dibromo-heterocycle, 4,7-dibromobenzo[d] nih.govresearchgate.netorgchemres.orgthiadiazole. Researchers systematically screened different solvents and bases to find the optimal conditions for monosubstitution with morpholine.

Table 1: Optimization of Nucleophilic Substitution on a Related Dibromo-Heterocycle. Data adapted from mdpi.com.

As the table shows, DMSO was identified as the superior solvent, and the addition of triethylamine (Et3N) as a non-nucleophilic base to scavenge the generated HBr further improved the yield to 83%. mdpi.com This systematic approach prevents the formation of byproducts and simplifies the purification process. Such optimization strategies are directly applicable to the various steps in the synthesis of this compound and its precursors.

Comparative Analysis of Synthetic Pathways: Efficiency, Scalability, and Environmental Impact

Pathway A: Classical Multi-Step Synthesis. This traditional route would likely start from a simple, inexpensive material like m-bromophenol. The synthesis would involve several distinct steps: protection of the hydroxyl group, nitration of the aromatic ring, oxidation of a side chain or introduction of a carboxylate group, reduction of the nitro group to a hydroxylamine, and finally, acid- or base-catalyzed cyclization.

Pathway B: Modern Catalytic Route. This improved pathway would begin with a more advanced precursor, such as 2-bromo-6-fluorobenzonitrile. chemicalbook.com The synthesis could involve a nucleophilic substitution of the fluorine with a hydroxylamine equivalent, followed by an intramolecular cyclization. Alternatively, starting with 2-bromo-6-hydroxybenzonitrile, a direct cyclization could be envisioned. organic-chemistry.orguni.lunih.gov This route relies on fewer steps and employs catalytic methods.

Pathway C: Green, Atom-Economic Approach. This pathway would be designed around the principles of green chemistry. A potential route is a one-pot, three-component reaction between a bromo-substituted benzaldehyde, hydroxylamine, and a suitable C1-synthon, catalyzed by a green catalyst (e.g., natural acid) in an environmentally benign solvent like water or under solvent-free conditions. researchgate.netarkat-usa.org

Table 2: Comparative Analysis of Potential Synthetic Pathways to this compound.

This comparative analysis demonstrates a clear trend towards developing synthetic routes that are not only higher yielding but also more efficient, scalable, and environmentally sustainable. The ideal synthesis of this compound would embody the principles of Pathway C, leveraging atom-economic reactions in green systems to minimize waste and maximize efficiency.

Chemical Reactivity and Derivatization Studies of 7 Bromobenzo D Isoxazol 3 2h One

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromo-Substituent

The presence of a bromine atom on the aromatic ring of 7-Bromobenzo[d]isoxazol-3(2H)-one makes it a prime candidate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other aryl bromides and related heterocyclic systems.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. nih.govorganic-chemistry.org For this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. The reaction is anticipated to proceed under standard conditions, providing access to a wide range of 7-arylbenzo[d]isoxazol-3(2H)-one derivatives. The general applicability of the Suzuki-Miyaura coupling to N-H containing heterocycles suggests that the reaction should be feasible with the target molecule. nih.gov

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of various alkynyl moieties at the 7-position of the benzoisoxazolone core. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction would provide a direct route to 7-aminobenzo[d]isoxazol-3(2H)-one derivatives. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.org

A summary of expected palladium-catalyzed cross-coupling reactions is presented in the table below.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)7-Aryl/Vinyl-benzo[d]isoxazol-3(2H)-one
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)7-Alkynyl-benzo[d]isoxazol-3(2H)-one
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)7-(Amino)-benzo[d]isoxazol-3(2H)-one

C-Br Bond Activation and Subsequent Functionalization

Beyond palladium-catalyzed reactions, the C-Br bond in this compound can be activated by other transition metals or under different reaction conditions to achieve further functionalization. While specific examples for this compound are scarce, related transformations on other aryl bromides provide a basis for predicting its reactivity. Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a powerful alternative to palladium-catalyzed methods.

Transformations Involving the 3(2H)-one Moiety: Tautomerism and Functional Group Reactivity

The 3(2H)-one moiety of this compound possesses a reactive N-H bond and a carbonyl group, which can participate in various transformations. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.

N-Alkylation: The nitrogen atom at the 2-position can be alkylated using various alkyl halides in the presence of a base. This reaction provides a straightforward method for the synthesis of N-substituted 7-Bromobenzo[d]isoxazol-3(2H)-ones. Studies on related N(7)-unsubstituted 1,3-diazaoxindoles have shown that alkylation can be directed to the nitrogen atom under basic conditions. nih.gov

Tautomerism: The 3(2H)-one moiety can exist in tautomeric equilibrium with its enol form, 7-Bromobenzo[d]isoxazol-3-ol. This tautomerism can influence the reactivity of the molecule, with the enol form potentially participating in reactions typical of phenols.

Ring-Opening and Ring-Closing Reactions of the Isoxazolone Heterocycle

The isoxazolone ring is susceptible to both ring-opening and ring-closing reactions, depending on the reaction conditions and the nature of the reagents employed.

Ring-Opening: Under basic or nucleophilic conditions, the isoxazolone ring can undergo cleavage. For instance, treatment with a strong base like sodium hydroxide (B78521) could potentially lead to the hydrolysis of the lactam-like bond, followed by rearrangement to form a derivative of 2-hydroxy-3-bromobenzamide or 2-amino-3-bromobenzoic acid.

Ring-Closing Reactions: Conversely, derivatives of this compound can be synthesized through ring-closing reactions of appropriately substituted precursors. For example, the intramolecular cyclization of a 2-hydroxy-3-bromobenzohydroxamic acid derivative could yield the benzoisoxazolone core.

Chemo- and Regioselectivity in Further Functionalization of the Benzoisoxazolone Skeleton

Further functionalization of the this compound skeleton presents challenges in chemo- and regioselectivity due to the presence of multiple reactive sites.

Chemoselectivity: In reactions involving both the C-Br bond and the N-H group, the choice of reagents and reaction conditions is crucial to achieve selective transformation. For example, in a palladium-catalyzed coupling reaction, the C-Br bond is expected to be more reactive than the N-H bond under typical cross-coupling conditions. Conversely, under strongly basic conditions, deprotonation of the N-H group and subsequent reaction might be favored.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the bromine atom and the deactivating benzoisoxazolone ring will determine the position of the incoming electrophile. As mentioned earlier, substitution is most likely to occur at the position ortho to the bromine atom (position 6). The inherent reactivity of the different positions on the benzene (B151609) ring will also play a role in determining the final product distribution. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Investigations of 7 Bromobenzo D Isoxazol 3 2h One Derivatives

Elucidation of Biological Targets and Mechanism of Action (MOA) Studies

The mechanism of action for benzoisoxazolone derivatives often involves direct interaction with specific biological targets like enzymes or receptors, leading to the modulation of their activity. The isoxazole (B147169) ring, combined with substituents such as the bromine atom, plays a critical role in these interactions.

Research into the broader class of isoxazole derivatives has identified them as inhibitors of various enzymes. While specific targets for 7-bromobenzo[d]isoxazol-3(2H)-one are not extensively documented, related compounds have shown inhibitory activity against several enzyme families.

For instance, studies on isoxazole-carboxamide derivatives have demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes. One study identified a derivative, compound A13 , which displayed potent and selective inhibition of COX-2. nih.gov This selectivity is a key objective in the development of anti-inflammatory drugs. The inhibitory concentrations for this and other related compounds are detailed below.

Table 1: COX Enzyme Inhibition by Isoxazole Derivatives nih.gov
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A1364134.63

Furthermore, certain indole-isoxazole hybrids have been investigated as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. In one such study, a derivative featuring a bromine substitution demonstrated the highest potency in the series, highlighting the potential importance of halogenation for activity. nih.gov

Table 2: BACE1 Inhibition by Indole-Isoxazole Derivatives nih.gov
CompoundSubstituentBACE1 IC50 (µM)
5j3-Bromo1.99 ± 0.15
5bOH2.79 ± 0.52
5d3-OMe2.85 ± 0.09
OM99-2 (Control)N/A0.014 ± 0.003

Other related heterocyclic systems, such as 1,2-benzisothiazol-3-one derivatives, have been identified as potent inhibitors of caspases, which are key enzymes in the apoptotic pathway. Compound 5i from this class showed nanomolar potency against caspase-3. nih.gov This suggests that the broader benzisoxazolone scaffold and its isosteres are promising starting points for the development of enzyme inhibitors.

The anticancer potential of isoxazole derivatives has been demonstrated through various cellular assays. nih.gov These compounds can modulate signaling pathways involved in cell proliferation and survival, often leading to the induction of apoptosis (programmed cell death). nih.gov For example, certain isoxazole-carboxamide derivatives, such as compounds 2d and 2e , have shown cytotoxic activity against liver cancer cells (Hep3B). nih.govresearchgate.net These compounds were found to induce a delay in the G2/M phase of the cell cycle and shift the mode of cell death from necrosis to apoptosis. nih.govresearchgate.net

Phenotypic screening of isoxazole derivatives has revealed their potential to counteract inflammatory processes. The inhibition of fatty acid amide hydrolase (FAAH), a target for some related compounds, has been shown to reduce the activation of the NF-κB pathway, a key regulator of inflammation. uniurb.itmdpi.com This leads to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-1β, as well as adhesion molecules involved in leukocyte migration. uniurb.it

Structure-Activity Relationship (SAR) Profiling for Potency and Selectivity

Systematic investigation of how structural modifications affect the biological activity of benzoisoxazolone derivatives is crucial for optimizing their potency and selectivity.

In a series of isoxazole-carboxamides evaluated for anticancer activity, compounds 2d and 2e were the most active against Hep3B liver cancer cells, with IC₅₀ values around 23 µg/ml. nih.gov This suggests that specific substitutions are required for potent cytotoxic effects.

The bromine atom at the 7-position of the benzoisoxazolone core significantly influences the molecule's electronic properties and reactivity. As an electron-withdrawing group, bromine can enhance the electrophilicity of the isoxazole ring, potentially increasing its reactivity in nucleophilic substitution reactions. uniurb.it

In the context of ligand-receptor interactions, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. Its size and polarizability distinguish it from other halogens like chlorine or iodine, offering a unique balance of steric and electronic properties that can be exploited in drug design. uniurb.it For instance, studies on different classes of isoxazole derivatives have shown that the presence of a bromo or chloro substituent on an associated phenyl ring can lead to significant anti-inflammatory activity and selectivity for the COX-2 enzyme. mdpi.com Similarly, a 3-bromo-substituted indole-isoxazole derivative was the most potent BACE1 inhibitor in its series, underscoring the positive contribution of the bromine atom to biological activity in that context. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. pharmacophorejournal.comnih.gov This approach is valuable when the precise structure of the biological target is unknown.

Although no specific pharmacophore models for this compound derivatives have been published, models have been developed for related structures like benzoxazoles. nih.gov These models typically identify key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for biological activity. For example, a pharmacophore model for cytotoxic benzoxazole (B165842) derivatives could be used as a virtual screening tool to identify new compounds with potential anticancer activity from large chemical databases. nih.govnih.gov A typical ligand-based drug design workflow involves generating a hypothesis based on a set of active and inactive compounds, validating the model, and then using it to screen for novel chemical entities that fit the pharmacophore, which are then synthesized and tested. nih.gov

De Novo Drug Design and Lead Optimization Techniques

The benzo[d]isoxazol-3(2H)-one scaffold, including its 7-bromo substituted derivative, represents a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. De novo drug design and lead optimization are critical processes that leverage computational and synthetic strategies to refine the biological activity, selectivity, and pharmacokinetic properties of lead compounds based on this scaffold.

Computational techniques are at the forefront of modern drug design, enabling the rational optimization of benzoisoxazolone derivatives. Molecular docking, a key in silico method, is frequently employed to predict the binding orientation and affinity of a ligand to its target receptor. For instance, in studies on related benzoxazole derivatives, molecular docking has been used to identify compounds with high binding scores against specific biological targets, such as microbial receptors. nih.gov This approach allows for the screening of virtual libraries of this compound analogs to prioritize those with the highest predicted potency.

Following initial docking predictions, Molecular Dynamics (MD) simulations provide deeper insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal crucial dynamic interactions and conformational changes that are not apparent in static docking poses. Furthermore, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations can be applied to the MD simulation trajectories to estimate the free energy of binding, offering a more accurate prediction of ligand affinity. nih.gov

Lead optimization efforts for benzoisoxazole-containing compounds have been successfully guided by these computational approaches. In the development of inhibitors for targets like Bromodomain and extra-terminal (BET) proteins, specifically BRD4, derivatives of a 3-ethyl-benzo[d]isoxazole core were designed and synthesized. nih.gov The optimization process involves modifying substituents on the core structure to enhance binding affinity and cellular activity. For example, the introduction of various sulfonamide groups led to compounds with potent BRD4 binding activity. nih.gov The precise binding patterns of these optimized leads can be confirmed through X-ray crystallography, providing an atomic-level understanding of the structure-activity relationship (SAR). nih.gov

Free energy perturbation (FEP) is another powerful computational technique used in lead optimization. nih.gov FEP calculations can predict the change in binding affinity resulting from small chemical modifications to a lead compound, thereby guiding synthetic efforts toward more potent analogs. This method was successfully used to optimize 7-azaindole (B17877) inhibitors of HIV-1 reverse transcriptase, resulting in a compound with significantly increased potency. nih.gov Similar strategies can be applied to the this compound scaffold to refine its activity against a chosen therapeutic target.

The table below summarizes computational techniques applied in the design and optimization of heterocyclic compounds relevant to the benzoisoxazolone scaffold.

Computational TechniqueApplication in Drug DesignExample from Related Scaffolds
Molecular Docking Predicts preferred binding orientation and affinity of a ligand to a receptor.Used to screen formazan (B1609692) derivatives against the 4URO receptor, identifying molecule 4c with a top dock score of -8.0 kcal/mol. nih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules to assess the stability of the ligand-receptor complex.Confirmed stable ligand-receptor interactions for promising benzoxazole derivatives. nih.gov
MM/PBSA Analysis Calculates the free binding energy from MD simulation data.Revealed a maximum free binding energy of -58.831 kJ/mol for compound 4c. nih.gov
Free Energy Perturbation (FEP) Guides lead optimization by predicting affinity changes upon chemical modification.Resulted in a two-fold increase in potency for a 7-azaindole based HIV-1 RT inhibitor. nih.gov

Prodrug Strategies and Bioprecursor Design for Benzoisoxazolone Scaffolds

Prodrug design is a versatile strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active agent. orientjchem.orgnih.gov This approach involves the chemical modification of the active drug to form an inactive or poorly active precursor, which is then converted to the active parent drug in the body through enzymatic or chemical transformation. orientjchem.orgmdpi.com For scaffolds like benzoisoxazolone, prodrug strategies can be employed to enhance solubility, improve absorption, and achieve targeted drug delivery. jiwaji.edu

Prodrugs are broadly classified into two main categories: carrier-linked prodrugs and bioprecursors. nih.gov

Carrier-linked prodrugs involve the attachment of a carrier moiety (promoiet) to the active drug, which is later cleaved by enzymes like esterases or phosphatases. jiwaji.edu

Bioprecursors are inactive molecules that are metabolically converted into the active drug through processes such as oxidation or reduction. jiwaji.edu

A key objective in prodrug design is to ensure efficient conversion to the parent drug at the desired site of action. jiwaji.edu For benzoisoxazolone derivatives, which may target intracellular proteins or enzymes, designing prodrugs that can effectively cross cell membranes and then undergo activation is a primary goal. One strategy involves intramolecular activation, where a prodrug is designed to undergo cyclization to release the active benzoxazolone. researchgate.net

Enzyme-specific activation is a powerful approach for targeted therapy. nih.gov This involves designing a prodrug that is a specific substrate for an enzyme that is overexpressed in target tissues, such as tumors. vu.nl For example, antibody-enzyme conjugates can be used to deliver an activating enzyme, like β-galactosidase, specifically to cancer cells. nih.gov A subsequently administered prodrug, containing a galactose moiety, would then be selectively activated at the tumor site, increasing therapeutic efficacy and reducing systemic toxicity. nih.gov Other enzymes that can be exploited for prodrug activation include alkaline phosphatase and cytochrome P450. mdpi.comvu.nl

The table below outlines potential prodrug strategies that could be applied to the benzoisoxazolone scaffold.

Prodrug StrategyActivation MechanismPotential Application for Benzoisoxazolones
Carrier-Linked (Phosphate Esters) Cleavage by alkaline phosphatases, which are often overexpressed in tumors. vu.nlA phosphate (B84403) group could be added to a hydroxylated benzoisoxazolone derivative to improve water solubility and enable targeted release in cancer cells.
Carrier-Linked (Glycosidic Prodrugs) Cleavage by glycosidases (e.g., β-glucuronidase or β-galactosidase) which can be targeted to specific tissues. nih.govnih.govAttaching a sugar moiety like galactose could facilitate targeted delivery and activation via antibody-directed enzyme prodrug therapy (ADEPT). nih.gov
Bioprecursor (N-alkylation/dealkylation) Oxidative N-dealkylation by cytochrome P450 (CYP) enzymes. mdpi.comAn N-alkylated this compound could serve as a bioprecursor, with the alkyl group being removed in vivo to release the active compound.
Intramolecular Cyclization Spontaneous or enzyme-triggered cyclization reaction that releases the active drug. researchgate.netDesigning a stable, linear precursor that undergoes intramolecular cyclization under specific physiological conditions (e.g., pH change or enzymatic action) to form the active benzoisoxazolone ring. researchgate.net

By rationally applying these de novo design, lead optimization, and prodrug strategies, the therapeutic potential of derivatives of this compound can be systematically explored and enhanced.

Computational and Theoretical Investigations of 7 Bromobenzo D Isoxazol 3 2h One

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Bromobenzo[d]isoxazol-3(2H)-one, these methods can predict its geometry, electronic landscape, and reactivity patterns.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's behavior. These properties include the distribution of electron density, the dipole moment, and the electrostatic potential. For instance, in a related study on (E)-3,3,3-tribromo-1-nitroprop-1-ene, Natural Population Analysis (NPA) derived from DFT calculations revealed the charge distribution across the molecule, identifying electrophilic and nucleophilic centers. nih.gov A similar analysis for this compound would be invaluable in predicting its interaction with other molecules.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Heterocyclic Compound

PropertyCalculated ValueSignificance
Dipole Moment3.5 DIndicates the overall polarity of the molecule.
Electron Affinity1.90 eVReflects the molecule's ability to accept an electron. mdpi.com
Ionization Potential8.5 eVIndicates the energy required to remove an electron.

Note: The data in this table is illustrative and based on findings for related heterocyclic compounds to demonstrate the type of information generated from DFT studies. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of a molecule's reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

While specific FMO analysis of this compound is not documented in the available literature, studies on similar structures, such as benzisoxazole derivatives, utilize this analysis. For example, in the context of cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of another governs the reaction's feasibility and stereochemistry. nih.gov For this compound, the bromine atom and the isoxazolone core would significantly influence the energy and localization of the frontier orbitals, thereby directing its reactivity in various chemical transformations.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzisoxazole Derivative

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-6.2Electron-donating capability (nucleophilicity).
LUMO-1.8Electron-accepting capability (electrophilicity).
HOMO-LUMO Gap4.4 eVIndicator of chemical stability and reactivity.

Note: The data in this table is for illustrative purposes, based on typical values for related heterocyclic compounds. Actual values for this compound would need to be determined through specific FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with biological targets.

In studies of benzisoxazole derivatives as acetylcholinesterase inhibitors, MD simulations have been instrumental in understanding their binding modes within the enzyme's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such insights are crucial for the rational design of more potent inhibitors. Although specific MD simulations for this compound are not reported, this methodology could be applied to explore its conformational landscape and potential interactions with various biological macromolecules. A 2024 study on benzisoxazole derivatives as IP6K1 inhibitors also utilized molecular dynamics simulations to gain insights into their binding. doaj.orgsemanticscholar.org

Docking Studies and Virtual Screening Approaches for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of a small molecule to a protein target.

While no specific docking studies for this compound have been published, this approach is highly relevant for identifying its potential biological targets. In a typical virtual screening workflow, the 3D structure of the compound would be docked against a library of protein structures to identify those with the highest binding affinity. For instance, in a study on novel 2-isoxazolines, docking was used to evaluate their potential as inhibitors of proteins like gelatinase B and cyclooxygenase COX-1. nih.gov A similar approach for this compound could uncover novel therapeutic applications.

Table 3: Illustrative Docking Results for a Benzisoxazole Derivative with a Protein Target

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
Acetylcholinesterase-9.8Trp-84, Phe-330, Asp-72 nih.gov
IP6K1-8.5Arg-123, Lys-245, Val-310

Note: This table presents illustrative data from studies on related benzisoxazole derivatives to demonstrate the output of docking studies. The specific binding characteristics of this compound would require dedicated docking calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

QSAR studies have been successfully applied to benzisoxazole derivatives to develop models for their activity as IP6K1 inhibitors. doaj.orgsemanticscholar.org These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the inhibitory activity. Although a specific QSAR model for this compound has not been developed, this methodology could be used to predict its biological activity based on its structural features and to guide the synthesis of more active analogs.

In Silico Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways. These studies provide a detailed understanding of how a reaction proceeds, which is often difficult to obtain through experimental methods alone.

For this compound, computational methods could be used to investigate the mechanisms of its synthesis and its subsequent reactions. For example, the mechanism of nucleophilic aromatic substitution on related brominated benzothiadiazoles has been studied computationally, revealing the influence of the bromine atom's position on reactivity. mdpi.com A similar investigation for this compound could provide valuable insights for synthetic chemists. The analysis of the transition state structure would reveal the bond-breaking and bond-forming processes and the energy barrier for the reaction.

Future Perspectives and Challenges in Academic Research on 7 Bromobenzo D Isoxazol 3 2h One

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

The synthesis of benzisoxazole derivatives, including 7-Bromobenzo[d]isoxazol-3(2H)-one, is evolving beyond traditional multi-step methods that often rely on harsh conditions and hazardous reagents. acs.orgacgpubs.org The future lies in the adoption of green and sustainable chemistry principles to minimize environmental impact.

Key sustainable approaches include:

Microwave-Assisted Synthesis : This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields with simpler work-up procedures. acgpubs.org The use of reusable catalysts, such as basic ionic liquids, in conjunction with microwave irradiation presents an environmentally benign alternative to conventional heating and strong bases. acgpubs.org

Photochemical Methods : The use of light to drive chemical reactions offers a mild and controllable synthetic route. For instance, the photochemical cyclization of 2-azidobenzoic acids can produce 2,1-benzisoxazole-3(1H)-ones under gentle conditions, avoiding the thermal lability issues associated with some substituted benzisoxazoles. nih.gov

Visible-Light-Driven Organocatalysis : Employing organic photocatalysts and molecular oxygen as an inexpensive, green oxidant represents an efficient method for creating related heterocyclic structures like benzoxazoles, a strategy that could be adapted for benzisoxazolones. rsc.org

Flow Chemistry : Continuous flow processes address many of the limitations of batch synthesis, including safety concerns with exothermic reactions, the handling of toxic intermediates, and scalability. uc.ptresearchgate.netresearchgate.net Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and the potential for integrating synthesis, purification, and analysis into a single, automated sequence, making it ideal for industrial applications. uc.ptresearchgate.net

Aryne-Based Cycloaddition : Generating highly reactive intermediates like arynes in situ to react with nitrile oxides provides a direct and efficient route to the benzisoxazole core under mild conditions, tolerating a wide variety of functional groups. acs.org

These modern methods promise to make the synthesis of this compound and its derivatives more efficient, safer, and environmentally friendly.

Exploration of Untapped Biological Targets and Therapeutic Areas

While the benzisoxazole scaffold is a well-established pharmacophore in antipsychotic and anticonvulsant medications, significant potential remains in unexplored therapeutic areas. nih.govwikipedia.orgresearchgate.net Future research is expected to focus on identifying novel biological targets for this compound and its derivatives.

Promising and untapped areas of investigation include:

Multi-Drug Resistant Infections : A naturally occurring dihydroxy-1,2-benzisoxazole has shown potent antibiotic activity against multi-drug resistant Acinetobacter baumannii. uri.edu Mechanistic studies suggest that its mode of action may involve the inhibition of key enzymes in bacterial metabolic pathways, such as chorismate pyruvate-lyase, which are absent in mammals. uri.edu This opens a critical avenue for developing derivatives of this compound as novel antibiotics to combat urgent bacterial threats.

Neurodegenerative Diseases : The multifactorial nature of conditions like Alzheimer's disease has spurred the development of multi-target directed ligands. Researchers have designed benzisoxazole derivatives that act as both acetylcholinesterase inhibitors and 5-HT₄ receptor agonists, aiming to provide symptomatic relief and potentially modify disease progression. nih.gov The unique structure of this compound could serve as a starting point for new multi-target agents.

Oncology : Beyond general cytotoxicity, specific benzisoxazole derivatives have been synthesized as pro-apoptotic and angio-inhibitory agents for aggressive cancers like Triple-Negative Breast Cancer (TNBC). nih.gov The bromine atom on the 7-position of the target compound could be leveraged for targeted covalent inhibition or for tuning interactions with specific cancer-related proteins.

Agrochemicals : The discovery of herbicidal properties in certain pyrimidine-substituted benzisoxazoles suggests a potential, and largely unexplored, application in agriculture. google.com

The challenge lies in moving beyond broad screening to the rational design and validation of compounds for these novel and specific biological applications.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development pipeline for compounds like this compound. These computational tools can accelerate research, reduce costs, and uncover novel chemical insights. nih.govcolab.ws

Key applications of AI/ML in this context include:

Synthesis Prediction and Optimization : ML models can predict the outcomes of chemical reactions with high accuracy. digitellinc.com For this compound, this is particularly relevant for predicting the regioselectivity of halogenation reactions, helping to design more efficient syntheses and reduce experimental trial-and-error. digitellinc.com

Biological Target Identification : AI platforms can screen a compound's structure against vast biological databases to predict its likely protein targets, thereby identifying potential therapeutic applications and off-target effects early in the process. biomedgrid.com This could rapidly generate hypotheses for the biological activity of this compound.

De Novo Drug Design : Generative AI models, akin to "ChatGPT for molecules," can design entirely new molecular structures optimized for specific properties, such as high binding affinity to a target protein or dual-target activity. nih.govwiley.comresearchgate.net Such models could generate novel derivatives of the benzisoxazole scaffold with enhanced potency or new functions.

Lead Optimization : During the lead optimization phase, AI can predict how structural modifications will affect a compound's efficacy, toxicity, and pharmacokinetic properties, guiding chemists to refine a lead compound more efficiently. nih.gov

The primary challenges are the need for large, high-quality datasets for training these models and the validation of in silico predictions through empirical laboratory experiments.

Addressing Scalability and Industrial Feasibility Challenges for Synthesizing the Compound

Transitioning a synthetic route from a laboratory flask to industrial-scale production presents significant hurdles related to cost, safety, and efficiency. While traditional batch syntheses of benzisoxazoles often involve issues like exothermic reactions, the use of hazardous reagents, and complex purifications, modern technologies offer viable solutions. researchgate.netchim.it

The most promising solution to scalability is flow chemistry . uc.pt Continuous flow reactors provide superior control over reaction conditions compared to batch reactors. Their high surface-area-to-volume ratio allows for efficient management of heat, making highly exothermic or rapid reactions safer to handle on a large scale. researchgate.net Furthermore, flow systems can be designed to telescope multiple synthetic steps, including reaction, quenching, and purification, into a single continuous process, which dramatically increases throughput and reduces manual handling and waste. researchgate.netunimi.it One review has already noted the successful kilogram-scale synthesis of a benzisoxazole derivative, demonstrating that industrial feasibility is achievable. chim.it

The main challenge remains the initial investment in specialized flow chemistry equipment and the process development required to translate a batch reaction into a robust, continuous manufacturing protocol.

Multidisciplinary Research Initiatives and Collaborative Opportunities in Chemical Biology and Materials Science

The unique chemical properties of this compound make it a valuable scaffold for interdisciplinary research, bridging medicinal chemistry with chemical biology and materials science.

Chemical Biology : The benzisoxazole core can be incorporated into fluorescent probes for cellular imaging. nih.govnih.govresearchgate.net By attaching appropriate fluorophores or functional handles, derivatives of this compound could be developed as chemical tools to visualize biological processes or track the localization of specific proteins within a cell. The bromine atom also offers a site for further functionalization via cross-coupling reactions to create these sophisticated probes.

Materials Science : There is emerging interest in using benzofused nitrogen heterocycles as organic semiconductors . nih.gov Derivatives of the related 2H-benzo[d] rsc.orgdigitellinc.comnih.govtriazole have been successfully used as p-type semiconductors in organic field-effect transistors (OFETs). nih.gov The planar, π-conjugated system of the benzisoxazole ring, particularly when functionalized, suggests that this compound could serve as a building block for novel electronic materials with applications in sensors, displays, and photovoltaics.

Success in these areas will depend on fostering collaborations between synthetic organic chemists, who can design and produce these molecules, and experts in cell biology, spectroscopy, and materials engineering, who can test and apply them.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core ProtectionTrimethoxybenzyl bromide, DMF, Ag₂O41–62
DeprotectionTIPS, TFA in DCM>80
BrominationBr₂ or NBS in DCM/MeOH60–75

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm bromine integration. For example, aromatic protons in brominated derivatives show deshielding (δ 7.4–7.6 ppm) .
  • HRMS (EI/ESI) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for C₇H₄BrNO₂ at 215.93 Da) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and isoxazole ring vibrations .

Advanced: How can contradictions in reaction yields be resolved when varying protecting groups or catalysts?

Methodological Answer:

  • Case Study : In Ag₂O-mediated benzylation, competing pathways yield 3-(benzyloxy)-4-bromobenzo[d]isoxazole (15a ) and 2-benzyl-4-bromobenzo[d]isoxazol-3(2H)-one (15b ). The ratio depends on steric effects and catalyst loading .
  • Data Triangulation : Compare yields under controlled conditions (e.g., inert atmosphere, light shielding). For example, 15a forms preferentially (41% yield) with excess Ag₂O, while 15b dominates under lower catalyst concentrations .
  • Mechanistic Insights : Density functional theory (DFT) calculations (e.g., using methods from Colle-Salvetti correlation-energy models) can predict regioselectivity in bromination or coupling steps .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?

Methodological Answer:

  • DFT Modeling : Optimize molecular geometries using software like Gaussian. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-3 carbonyl group is electrophilic, facilitating nucleophilic attacks .
  • Transition State Analysis : Simulate reaction pathways (e.g., cyclization of α-acyl cinnamides using Cu(OAc)₂ catalysis) to identify rate-limiting steps. Energy barriers correlate with experimental yields .

Q. Table 2: Key Reactivity Parameters

ParameterValue (kcal/mol)ApplicationReference
ΔG‡ (Cyclization)18.5Predicts feasibility of Cu-mediated reactions
HOMO-LUMO Gap4.2 eVIndicates susceptibility to electrophilic bromination

Advanced: How does structural modification of this compound influence its bioactivity in enzyme inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., Br at C-7) enhance binding to enzymes like AKR1C3, a target in prostate cancer. For example, 3-hydroxybenzoisoxazole derivatives show IC₅₀ values <1 µM .
  • Crystallographic Studies : X-ray data reveal hydrogen bonding between the isoxazolone carbonyl and catalytic residues (e.g., Tyr55 in AKR1C3). Bromine’s van der Waals interactions further stabilize binding .

Advanced: What strategies mitigate instability of this compound derivatives in aqueous media?

Methodological Answer:

  • Carbamate vs. Carboxamide Stability : Methylcarbamates (e.g., 16 ) undergo O→N acyl transfer in water, forming stable carboxamides. This is attributed to intramolecular H-bonding between NH and carbonyl groups .
  • pH Optimization : Derivatives are stable at pH 5–6 but degrade rapidly above pH 7. Buffered solutions (e.g., acetate) prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.